Propanenitrile, 3-(phenylmethoxy)-
Overview
Description
Synthesis Analysis Propanenitrile, 3-(phenylmethoxy)-, and its derivatives can be synthesized through various chemical pathways, emphasizing the flexibility in obtaining these compounds. For instance, an effective approach to synthesize 3-phenoxyphenylmethoxypropionitrile involves starting from 3-phenoxybenzyl alcohol and acrylonitrile. This process demonstrates the compound's potential as an intermediate in synthesizing biologically active molecules due to its unique structural components, including the diphenyloxide fragment and nitrile group [Popov, Korchagina, & Kamaletdinova, 2010].
Molecular Structure Analysis The molecular structure and spectroscopic data provide insights into the compound's geometry, vibrational spectra, and intramolecular charge transfer. Quantum chemical calculations, such as those performed using DFT (Density Functional Theory), help in optimizing the molecule’s geometry and understanding the fundamental vibrations through potential energy distribution. This analysis is crucial for comprehending how structural features influence the compound's chemical behavior and interactions [Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020].
Chemical Reactions and Properties Propanenitrile derivatives exhibit varied chemical reactivity, such as undergoing enantioselective biocatalytic hydrolysis to convert into corresponding amides, showcasing the influence of structural variations on reactivity and selectivity. The enzymatic activity of Rhodococcus rhodochrous demonstrates the potential of these compounds in asymmetric synthesis, indicating their applicability in producing enantiomerically pure substances [Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012].
Physical Properties Analysis The synthesis and characterization of compounds structurally related to propanenitrile, 3-(phenylmethoxy)-, involve determining their physical properties such as melting points, boiling points, and solubility. These properties are critical for understanding the compound’s stability, reactivity, and suitability for various applications. Techniques like crystallography provide detailed insights into the compound's solid-state structure, further elucidating its physical characteristics [Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006].
Chemical Properties Analysis The chemical properties of propanenitrile, 3-(phenylmethoxy)-, derivatives are influenced by their molecular structure, as seen in their spectroscopic characteristics and reactivity patterns. Studies involving density functional theory (DFT) help in predicting these properties accurately, including the analysis of vibrational spectra, molecular electrostatic potential, and intramolecular charge transfers. These analyses are instrumental in understanding how the compound interacts with other molecules and its potential reactivity under various conditions [Asiri, Karabacak, Kurt, & Alamry, 2011].
Scientific Research Applications
1. Physicochemical Properties of Ionic Liquids
- Summary of Application: Propanenitrile imidazolium-based ionic liquids (C 2 CN Rim) with different functional groups were prepared and their physicochemical properties were studied .
- Methods of Application: The density, viscosity, and refractive index of these ionic liquids were measured over a temperature range of 293.15 to 353.15 K . Several thermodynamic properties including the thermal expansion coefficient, molar refraction, standard molar entropy, and lattice energy were estimated .
- Results: The ionic liquids showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality .
2. Antioxidant and Antibacterial Activities
- Summary of Application: A series of novel benzamide compounds were synthesized and their antioxidant and antibacterial activities were evaluated .
- Methods of Application: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
3. Synthesis of [1,2,3] Triazoles
- Summary of Application: The 3-(4-Hydroxy-phenyl)-propanenitrile conjugate 1,2,3-triazole derivatives were synthesized .
- Methods of Application: The synthesis process involved commercially available moieties .
- Results: The results of this application were not provided in the source .
4. Solvent
- Summary of Application: Propanenitrile is used as a solvent similar to acetonitrile but with a slightly higher boiling point .
- Methods of Application: It is used in various industrial processes where a solvent with its specific properties is required .
- Results: The use of propanenitrile as a solvent can improve the efficiency of certain chemical reactions .
5. Precursor to Propylamines
- Summary of Application: Propanenitrile is a precursor to propylamines by hydrogenation .
- Methods of Application: The process involves the hydrogenation of propanenitrile to produce propylamines .
- Results: This method provides a straightforward route to propylamines, which are valuable intermediates in organic synthesis .
6. HPLC Analysis
- Summary of Application: Propanenitrile, 3-(phenylmethoxy)- can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results: This method allows for the separation and analysis of propanenitrile, 3-(phenylmethoxy)- .
Future Directions
Nitriles, including Propanenitrile, 3-(phenylmethoxy)-, have potential for various applications due to their unique properties . They can be used to increase the length of a carbon chain, and the -CN group can easily be modified to make other things . This makes them a promising area for future research.
properties
IUPAC Name |
3-phenylmethoxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHIWGGQITXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064237 | |
Record name | Propanenitrile, 3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile, 3-(phenylmethoxy)- | |
CAS RN |
6328-48-9 | |
Record name | 3-(Phenylmethoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6328-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Benzyloxy)propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(phenylmethoxy)- | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43693 | |
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Record name | Propanenitrile, 3-(phenylmethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(BENZYLOXY)PROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY86LAO89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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